molecular formula C16H20N2O5S3 B5788560 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No.: B5788560
M. Wt: 416.5 g/mol
InChI Key: VOUZFEKXFAUNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of both ethoxyphenyl and thienylsulfonyl groups attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride.

    Preparation of 2-thienylsulfonyl chloride: This intermediate is synthesized by reacting 2-thiophenesulfonic acid with thionyl chloride.

    Formation of the final compound: The final step involves the reaction of 4-ethoxybenzenesulfonyl chloride and 2-thienylsulfonyl chloride with piperazine under controlled conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine: This compound has an ethyl group instead of an ethoxy group, which may affect its chemical properties and reactivity.

    1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine: This compound has a methoxy group instead of an ethoxy group, which may influence its biological activity and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S3/c1-2-23-14-5-7-15(8-6-14)25(19,20)17-9-11-18(12-10-17)26(21,22)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUZFEKXFAUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.